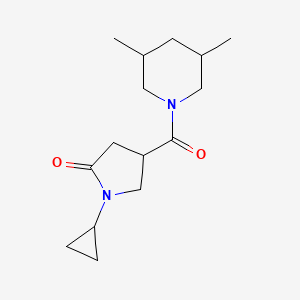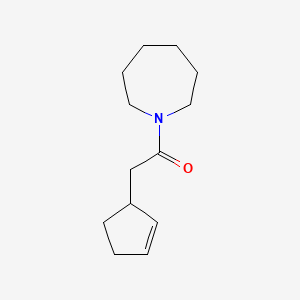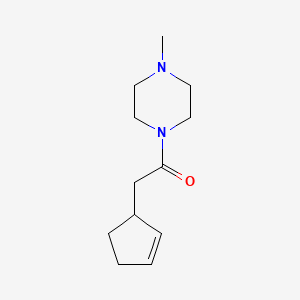
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as PBD-150, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide acts as a selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator protein CBP. This interaction is critical for the activation of STAT3-mediated gene transcription, which is involved in various cellular processes such as cell proliferation, survival, and differentiation. By inhibiting this interaction, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can effectively block the downstream signaling pathway and prevent the activation of STAT3-mediated gene transcription.
Biochemical and Physiological Effects: N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In inflammation, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and AP-1 signaling pathways. In neurodegenerative disorders, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can improve cognitive function and reduce neuroinflammation by inhibiting the activation of microglia and astrocytes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has several advantages for lab experiments such as its high potency and selectivity, its ability to penetrate the blood-brain barrier, and its low toxicity. However, there are also some limitations such as its poor solubility in water and its instability under acidic conditions.
Orientations Futures
There are several future directions for the research and development of N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to explore the potential therapeutic applications of N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in other diseases such as autoimmune disorders and viral infections. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxaldehyde with 2,3-dihydro-1-benzofuran-2-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification with column chromatography.
Applications De Recherche Scientifique
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(17-10-11-4-3-7-16-9-11)14-8-12-5-1-2-6-13(12)19-14/h1-7,9,14H,8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHDLASAWABGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7515566.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7515568.png)

![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)


![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)


![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)